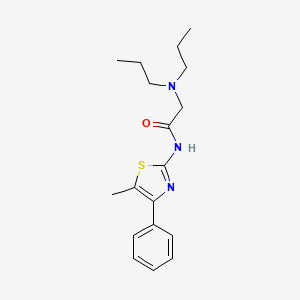
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl and phenyl group, and a glycinamide moiety with dipropyl substitutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Glycinamide Moiety: The glycinamide moiety is synthesized by reacting glycine derivatives with appropriate alkylating agents.
Final Coupling: The thiazole ring and glycinamide moiety are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and glycinamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole and glycinamide derivatives.
科学研究应用
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The glycinamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is unique due to its specific substitutions on the thiazole ring and the presence of a dipropylglycinamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
105602-33-3 |
|---|---|
分子式 |
C18H25N3OS |
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-(dipropylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-4-11-21(12-5-2)13-16(22)19-18-20-17(14(3)23-18)15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,19,20,22) |
InChI 键 |
NIUHCKYQXWAFBV-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


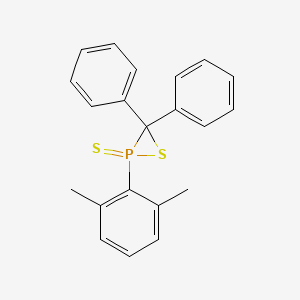
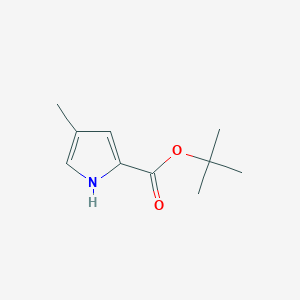
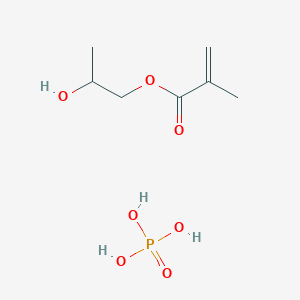
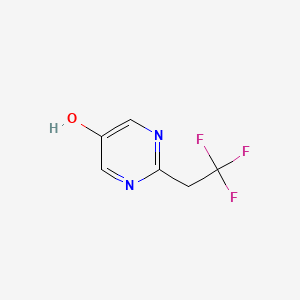
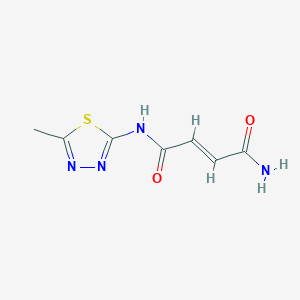
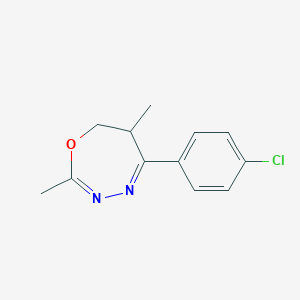
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
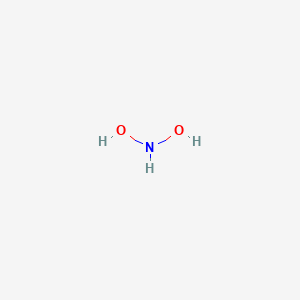
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
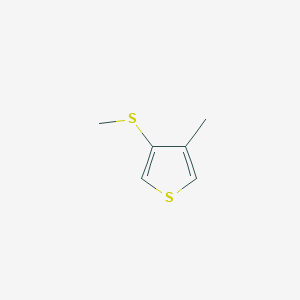
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
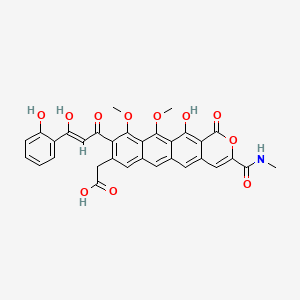
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

